N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-naphthalenyloxy acetic acid with hydrazine to form the hydrazo intermediate. This intermediate is then reacted with a furan derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Naphthalenes: Compounds with a naphthalene ring structure, which may have similar chemical properties but different functional groups.
Furans: Compounds containing a furan ring, which may exhibit similar reactivity but differ in their overall structure and applications.
Hydrazo Compounds: Compounds containing a hydrazo group, which may have similar reactivity in reduction and oxidation reactions.
The uniqueness of this compound lies in its combination of these structural elements, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c1-12(26-15-9-8-13-5-2-3-6-14(13)11-15)17(23)21-22-19(27)20-18(24)16-7-4-10-25-16/h2-12H,1H3,(H,21,23)(H2,20,22,24,27) |
InChI Key |
QKKQANBQYRPLBU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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